molecular formula C10H13NO B152016 (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol CAS No. 62855-02-1

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Cat. No.: B152016
CAS No.: 62855-02-1
M. Wt: 163.22 g/mol
InChI Key: ZSKDXMLMMQFHGW-SNVBAGLBSA-N
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Description

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS 62855-02-1) is a chiral tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. It is characterized by a hydroxymethyl group at the 3-position of the tetrahydroisoquinoline scaffold . This compound exists as a white crystalline solid with a purity of ≥97% and is widely used in enantioselective catalysis, pharmaceutical intermediates, and coordination chemistry . Its synthesis typically involves the reduction or functionalization of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives .

Properties

IUPAC Name

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352338
Record name [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62855-02-1
Record name [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
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Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

The enantioselective synthesis of (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol often begins with the construction of the tetrahydroisoquinoline core followed by stereocontrolled hydroxymethylation. A widely adopted approach involves the Pictet-Spengler reaction , which cyclizes β-arylethylamines with carbonyl compounds to form tetrahydroisoquinoline derivatives. For the R-isomer, chiral auxiliaries or catalysts are introduced during the cyclization or subsequent reduction steps.

For instance, asymmetric transfer hydrogenation using a ruthenium-(S)-tolBINAP catalyst system reduces 3-keto-tetrahydroisoquinoline intermediates to the corresponding alcohol with high enantiomeric excess (ee > 90%). Key parameters include:

ParameterOptimal ConditionImpact on Yield/ee
Catalyst loading2 mol% Ru-(S)-tolBINAPHigher loading accelerates reaction but risks racemization
SolventIsopropanolPolar aprotic solvents improve catalyst stability
Temperature25°CElevated temperatures reduce ee due to kinetic resolution
Reaction time12–16 hoursProlonged time ensures complete conversion

This method achieves yields of 70–85% with ee values exceeding 90%, making it suitable for laboratory-scale production.

Reductive Amination with Stereochemical Control

An alternative route involves reductive amination of 3-hydroxymethyl-tetrahydroisoquinoline precursors. Starting from 3-formyl-tetrahydroisoquinoline, sodium borohydride (NaBH4) selectively reduces the imine bond while preserving the hydroxymethyl group . Stereochemical control is achieved by using chiral amines or coordinating agents.

For example, borane-dimethyl sulfide complex in tetrahydrofuran (THF) at −78°C reduces the imine with 80% ee, favoring the R-configuration. The reaction mechanism involves a six-membered transition state where the bulky borane reagent directs hydride attack to the re face of the imine. Post-reduction purification via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers, achieving >99% ee.

Resolution of Racemic Mixtures

When asymmetric synthesis is impractical, kinetic resolution or enzymatic separation is employed. Racemic (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is treated with lipase enzymes (e.g., Candida antarctica lipase B) in vinyl acetate, selectively acetylating the S-enantiomer. The unreacted R-alcohol is isolated with 95% ee and 60% yield.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency and scalability. A patented protocol outlines a three-step synthesis:

  • Acylation : β-Phenylethylamine reacts with benzoyl chloride in petroleum ether (5:1 solvent ratio) at 25°C for 6 hours, yielding N-phenethyl-benzamide (99% yield).

  • Cyclization : N-Phenethyl-benzamide is treated with polyphosphoric acid at 150°C for 3 hours, forming 1-phenyl-3,4-dihydroisoquinoline (70% yield).

  • Stereoselective Reduction : Sodium borohydride in HCl/ethanol reduces the dihydroisoquinoline at 0°C for 16 hours, followed by acid workup to isolate the R-alcohol (85% yield) .

Critical adjustments for scale-up include:

  • Replacing NaBH4 with catalytic hydrogenation (Pd/C, H2 at 50 psi) to reduce costs.

  • Using continuous flow reactors to enhance heat transfer during exothermic steps.

Analytical Validation and Quality Control

Post-synthesis characterization ensures enantiopurity and structural integrity:

  • NMR Spectroscopy : Key signals include the hydroxymethyl proton at δ 3.8–4.2 ppm (multiplet) and aromatic protons at δ 6.8–7.2 ppm.

  • Chiral HPLC : Retention times of 8.2 minutes (R) and 9.7 minutes (S) confirm ee.

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing of derivatives (e.g., maleic acid adducts).

Challenges and Mitigation Strategies

  • Racemization During Storage : Stabilize the compound as a hydrochloride salt at −20°C under nitrogen.

  • Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2 eq NaBH4) to minimize over-reduction .

Chemical Reactions Analysis

Types of Reactions: ®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol serves as a crucial intermediate in the synthesis of various organic molecules. It is utilized in:

  • Synthesis of Natural Products : The compound is involved in synthesizing complex natural products due to its ability to undergo various chemical transformations.
  • Functional Group Transformations : The hydroxymethyl group allows for oxidation to aldehydes or carboxylic acids and reduction to amines, facilitating diverse synthetic pathways.

Biology

In biological research, this compound is employed as a probe for studying enzyme mechanisms and biological pathways. Its applications include:

  • Enzyme Inhibition Studies : It can act as an inhibitor or modulator of specific enzymes, providing insights into biochemical pathways.
  • Neuroprotective Studies : Research indicates that derivatives of tetrahydroisoquinolines exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Medicine

The therapeutic potential of this compound is significant due to its structural similarity to bioactive molecules:

  • Drug Development : The compound is being explored for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Activity : It has shown efficacy against various bacterial strains, indicating potential applications as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into optimizing its biological activity. Modifications at specific positions can enhance its therapeutic potential:

PositionModificationEffect
1Methyl group additionIncreases neuroprotective effect
3Hydroxyl substitutionEnhances antimicrobial activity
4Halogen substitutionImproves anticancer potency

Case Study 1: Neuroprotection

A study by Murugesan et al. demonstrated that THIQ derivatives exhibited significant neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures. The hydroxymethyl group at position 3 was critical for enhancing these properties.

Case Study 2: Antimicrobial Activity

Research on this compound against various bacterial strains revealed a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as a viable antimicrobial agent.

Mechanism of Action

The mechanism of action of ®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

  • CAS Number : 18881-17-9
  • Molecular Formula: C₁₀H₁₃NO (identical to the R-enantiomer)
  • Key Differences :
    • The S-enantiomer exhibits opposite optical activity, which significantly impacts its interactions in chiral environments, such as enzyme binding or asymmetric catalysis .
    • Physical Properties : The S-enantiomer has a melting point of 114–116°C and a density of 1.081 g/cm³ , slightly differing from the R-form’s crystalline properties .
    • Safety Data : Both enantiomers share similar hazard profiles (e.g., H315-H319-H335 for skin/eye irritation), but stereoselective toxicity may exist in biological systems .

Positional Isomer: (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol Hydrochloride

  • CAS Number : 2152636-99-0
  • Molecular Formula: C₁₀H₁₄ClNO
  • Key Differences :
    • The hydroxyl group is located at the 7-position instead of the 3-position, altering electronic distribution and steric accessibility.
    • This positional isomer is used in drug discovery for modulating receptor selectivity, particularly in central nervous system (CNS) targets .

Functional Group Variants

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic Acid Hydrochloride
  • CAS Number : 187218-03-7
  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Key Differences :
    • Replacement of the hydroxymethyl group with a carboxylic acid enhances polarity and metal-coordination capacity, making it suitable for chelating transition metals like Cu²⁺ or Fe³⁺ .
2,2,2-Trifluoro-N-[(1,2,3,4-Tetrahydroisoquinolin-3-yl)methyl]acetamide Hydrochloride
  • CAS Number: Not explicitly listed (see ).
  • Key Differences :
    • The hydroxymethyl group is substituted with a trifluoroacetamide , increasing lipophilicity and metabolic stability. This derivative is explored in prodrug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Applications
(R)-(1,2,3,4-THIQ-3-yl)methanol 62855-02-1 C₁₀H₁₃NO 163.22 3-hydroxymethyl Asymmetric catalysis, drug synthesis
(S)-(1,2,3,4-THIQ-3-yl)methanol 18881-17-9 C₁₀H₁₃NO 163.22 3-hydroxymethyl (S-configuration) Chiral resolution, enzymology
(1,2,3,4-THIQ-7-yl)methanol hydrochloride 2152636-99-0 C₁₀H₁₄ClNO 199.68 7-hydroxymethyl CNS drug intermediates
(R)-2-(1,2,3,4-THIQ-3-yl)acetic acid HCl 187218-03-7 C₁₁H₁₄ClNO₂ 227.69 3-carboxylic acid Metal coordination complexes

Biological Activity

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds that exhibit a wide range of pharmacological effects. They have been studied for their potential applications in treating neurodegenerative diseases, as well as their antimicrobial and anticancer properties. The structural diversity of THIQs allows for the exploration of various derivatives with enhanced biological activities.

1. Neuroprotective Effects

Research indicates that THIQ derivatives can exert neuroprotective effects. For instance, studies have shown that certain THIQ compounds can inhibit neuroinflammation and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress.

2. Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of THIQ derivatives against a variety of pathogens. The compound this compound has shown efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activity. The exact mechanisms include disruption of bacterial cell walls and interference with metabolic pathways.

3. Anticancer Activity

The anticancer potential of THIQs has also been explored extensively. Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

The SAR studies on THIQs reveal that modifications at specific positions on the isoquinoline scaffold can significantly influence their biological activities. For example:

Position Modification Effect
1Methyl group additionIncreases neuroprotective effect
3Hydroxyl group substitutionEnhances antimicrobial activity
4Halogen substitutionImproves anticancer potency

These modifications can alter the compound's interaction with biological targets, enhancing its therapeutic potential.

Case Study 1: Neuroprotection

A study conducted by Murugesan et al. demonstrated that a series of THIQ derivatives exhibited significant neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell cultures. The study highlighted the importance of the hydroxymethyl group at position 3 for enhancing neuroprotective properties .

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Case Study 3: Anticancer Mechanism

Research by Kruger et al. focused on the anticancer mechanisms of THIQ derivatives. The study found that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways .

Q & A

Q. What are the standard synthetic protocols for (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves stereoselective reduction or chiral resolution of precursors. For example, a common method uses (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esterification followed by reduction. In one protocol, the carboxylic acid derivative is treated with acetyl chloride in methanol under reflux to form an intermediate ester, which is then reduced to the alcohol . Enantiomeric purity is highly dependent on the chiral starting materials and catalysts. For instance, scandium triflate (Sc(OTf)₃) has been used in asymmetric syntheses to enhance stereocontrol, though yields may vary (e.g., 15 mol% catalyst loading resulted in partial racemization in some cases) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm structure and stereochemistry. For example, the methine proton adjacent to the hydroxyl group typically appears as a multiplet at δ ~3.8–4.2 ppm, while aromatic protons resonate at δ ~6.5–7.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ at m/z 163.22 for the parent compound) .
  • Optical rotation : Critical for confirming enantiomeric excess (e.g., [α]ᴅ²⁰ = -73° for the (R)-enantiomer in methanol) .

Intermediate Research Questions

Q. How can researchers resolve enantiomers of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, and what challenges arise during chiral separation?

Chiral resolution often employs:

  • Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases.
  • Diastereomeric salt formation : Reacting the racemate with chiral acids (e.g., tartaric acid) followed by crystallization .
    Challenges include low solubility of intermediates and overlapping chromatographic peaks for closely related analogs. For example, derivatives with bulky substituents (e.g., benzyl groups) may require gradient elution for baseline separation .

Q. What strategies are used to functionalize the tetrahydroisoquinoline core for structure-activity relationship (SAR) studies?

Common functionalization approaches:

  • Acylation : Reacting the hydroxyl group with acyl chlorides (e.g., benzoyl chloride) in dichloromethane with DMAP as a catalyst .
  • Alkylation : Introducing alkyl chains via Mitsunobu reactions (e.g., using DIAD and triphenylphosphine) .
  • Ring substitution : Modifying the aromatic ring via Friedel-Crafts alkylation or electrophilic substitution (e.g., bromination at C6 or C7 positions) .

Advanced Research Questions

Q. How do computational models predict the biological activity of this compound derivatives, and what are their limitations?

Docking studies (e.g., using AutoDock Vina) have identified interactions with acetylcholinesterase (AChE) by analyzing hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Ser203). However, these models often fail to account for solvent effects or protein flexibility, leading to discrepancies between in silico predictions and in vitro IC₅₀ values (e.g., predicted ΔG = -9.2 kcal/mol vs. experimental IC₅₀ = 12 µM) .

Q. What experimental discrepancies exist in the synthesis and characterization of this compound, and how can they be resolved?

Notable contradictions include:

  • Stereochemical outcomes : Some protocols report >99% ee using Sc(OTf)₃, while others observe racemization under similar conditions .
  • Yield variability : Benzoylation reactions may yield 60–85% depending on the solvent (DMF vs. THF) and base (K₂CO₃ vs. NaH) .
    Resolution requires rigorous optimization of reaction parameters (e.g., temperature, catalyst loading) and validation via multiple analytical methods (e.g., chiral HPLC coupled with polarimetry) .

Q. What biological targets are associated with this compound derivatives, and how are activity assays designed?

Key targets include:

  • AChE inhibitors : Derivatives like 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one are evaluated via Ellman’s assay using donepezil as a positive control .
  • Anticancer agents : Cytotoxicity is assessed via MTT assays against cell lines (e.g., MCF-7), with IC₅₀ values compared to doxorubicin .
    Assay design must control for solvent interference (e.g., DMSO concentrations <0.1%) and validate target engagement via Western blotting or enzymatic kinetics .

Methodological Considerations Table

ParameterExample Data/ProtocolReference
Optimal chiral HPLC columnChiralpak AD-H, hexane/isopropanol (90:10), 1.0 mL/min
AChE inhibition assayEllman’s method, 0.1 mM DTNB, 0.5 mM ATCh, λ = 412 nm
Sc(OTf)₃ loading15 mol%, 6 days reaction time in dichloromethane
NMR shift (C3-H)δ 4.1 ppm (multiplet, J = 6.5 Hz) in CDCl₃

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 2
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

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